Product packaging for 5-Methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride(Cat. No.:CAS No. 24853-80-3)

5-Methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride

Cat. No.: B1677945
CAS No.: 24853-80-3
M. Wt: 333.81 g/mol
InChI Key: JVONTAXIALFQJM-UHFFFAOYSA-N
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Description

Historical Context of Azaphen in Chemical Sciences and Early Preclinical Investigations. Azaphen emerged in the chemical sciences and entered preclinical investigation in the mid-20th century. Its development is rooted in the broader research into psychoactive compounds, specifically tricyclic structures, which began gaining prominence in the 1950s. Early preclinical studies aimed to characterize its pharmacological profile. Research indicated that Azaphen acts as a potent inhibitor of the reuptake of serotonin (B10506).ncats.iomedchemexpress.comglpbio.commedchemexpress.comtargetmol.comThis mechanism of action, shared with other antidepressants, suggested its potential therapeutic utility in conditions associated with neurotransmitter imbalances. Early investigations also explored its effects on the gastrointestinal tract in experimental animals, comparing its impact to other tricyclic antidepressants like imizin.glpbio.commedchemexpress.comStudies in the 1970s examined its influence on the human electroencephalogram (EEG), contributing to the understanding of its neurophysiological effects.medchemexpress.comglpbio.commedchemexpress.comResearch also investigated its use in specific conditions, such as enuresis in children.medchemexpress.comglpbio.commedchemexpress.com

Preclinical studies compared Azaphen to other "atypical" antidepressants of the time, noting that while tricyclic antidepressants typically inhibit the uptake of noradrenaline (NA), dopamine (B1211576) (DA), and serotonin (5-HT), atypical antidepressants like Azaphen, befuraline, pirlindol, and inkazan were less active and tended to inhibit the uptake of only one or two monoamines. researchgate.net A correlation was observed between the drugs' influence on the surface electric charge of the lipid membrane bilayer and their inhibition of neurotransmitter uptake. researchgate.net Furthermore, these atypical antidepressants, including Azaphen, were found to be less potent than tricyclic antidepressants in displacing labeled imipramine (B1671792) from its binding site. researchgate.net Behavioral studies using models like Porsolt's model of behavioral depression in mice indicated that Azaphen, along with other tested antidepressants, could prevent behavioral depression. researchgate.net

Evolution of Academic Research Perspectives on Azaphen and Related Chemical Scaffolds. The academic perspective on Azaphen has evolved alongside advancements in understanding neurotransmitter systems and the development of more selective pharmacological agents. While initially studied within the context of tricyclic antidepressants, later research has focused on its specific interaction with the serotonin transporter (SERT).ncats.iomedchemexpress.comglpbio.commedchemexpress.comtargetmol.comThe recognition of Azaphen as a potent serotonin reuptake inhibitor has positioned it within the broader class of serotonergic agents studied for various biological activities.ncats.iomedchemexpress.comglpbio.commedchemexpress.comtargetmol.com

The chemical scaffold of Azaphen, a pyridazino[3,4-b] medchemexpress.commedchemexpress.combenzoxazine derivative with a piperazine (B1678402) moiety, is related to other chemical scaffolds explored in medicinal chemistry. Research into related structures, such as azepane-based compounds and azaphenothiazine analogs, highlights the ongoing interest in nitrogen-containing heterocyclic systems for their diverse pharmacological properties. nih.govresearchgate.net Studies on azepane-based compounds have shown a variety of pharmacological activities, and derivatives with structural diversity are considered useful for discovering new therapeutic agents. nih.gov Similarly, azaphenothiazine analogs have been investigated for potential biological activities, including the inhibition of acetylcholinesterase. researchgate.net The study of azobenzene (B91143) as a multi-targeted scaffold in medicinal chemistry also illustrates the interest in azo derivatives for various biological effects, including antimicrobial, anti-inflammatory, and anti-neurodegenerative properties. mdpi.com The synthesis and properties of other aza-containing polycyclic aromatic hydrocarbons, such as 1-azapyrenes, are also areas of ongoing chemical research, focusing on their structural, electrochemical, and photophysical characteristics. nih.gov The concept of "scaffold hopping" in discovery chemistry, which involves moving between chemically distinct heteroaromatic scaffolds, further underscores the academic interest in exploring the biological potential of diverse chemical structures related to compounds like Azaphen. nih.gov

The continued study of Azaphen and related scaffolds reflects an ongoing academic effort to understand the structure-activity relationships within these compound classes and to explore their potential applications beyond their initial characterization. Research continues to investigate the interaction of such compounds with various biological targets, including different serotonin receptors and other enzymes. nih.gov

Data Table:

Compound NameKey Biological ActivityRelated Scaffold Type
Azaphen (Pipofezine)Serotonin Reuptake InhibitionTricyclic Antidepressant
Azepane derivativesDiverse pharmacological propertiesAzepane-based
Azaphenothiazine analogsAcetylcholinesterase inhibition (studied)Azaphenothiazine-based
Azobenzene derivativesAntimicrobial, etc.Azo-based
1-AzapyrenesPhotophysical, electrochemical propertiesAza-polycyclic aromatic hydrocarbon

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClN5O B1677945 5-Methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride CAS No. 24853-80-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24853-80-3

Molecular Formula

C16H20ClN5O

Molecular Weight

333.81 g/mol

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride

InChI

InChI=1S/C16H19N5O.ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;/h3-6,11H,7-10H2,1-2H3;1H

InChI Key

JVONTAXIALFQJM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl

Appearance

Solid powder

Other CAS No.

24853-80-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine
azafen
azaphen
azaphen monohydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Azaphen

Established Synthetic Pathways for Azaphen and its Core Structural Elements

The synthesis of Azaphen (pipofezine) involves the construction of its tricyclic core structure, which includes a pyridazino[3,4-b] fishersci.cawikipedia.orgbenzoxazine system. While specific detailed reaction schemes for the synthesis of Azaphen itself (CID 159977, CID 159976) uni.lunih.govwikiwand.com are not extensively detailed in the search results, related synthetic strategies for similar ring systems and core structures provide insight. The core azaphilone structure, for instance, a bicyclic pyrone-quinone, can be synthesized through oxidative dearomatization followed by cycloisomerization of o-alkynylbenzaldehyde derivatives. nih.gov Another approach involves the oxidation of a benzopyrylium salt. nih.gov These methods highlight the use of cyclization reactions and oxidative processes in constructing fused ring systems that share some architectural features with the Azaphen core.

The synthesis of the tricyclic core of related azaphenothiazines, which differ from Azaphen by the presence of a sulfur atom instead of an oxygen in the central ring, has been reported. One method involves the reaction of 2-aminothiophenol (B119425) with a halopyridine derivative, followed by cyclization. For example, 3-chloro-1-azaphenothiazine can be synthesized by the condensation of 2-aminothiophenol and 2,3,5-trichloropyridine (B95902) in an aqueous basic medium. sciforum.netresearchgate.net Another method for azaphenothiazine synthesis involves the cyclization of 2-phenylaminopyridine with elementary sulfur, catalyzed by iodine, although this method has disadvantages such as the formation of H2S and high reaction temperatures. google.com An alternative approach to azaphenothiazine synthesis involves the reaction of 2-mercaptoaniline with 2-chloropyridine. google.com

Design and Synthesis of Azaphen Analogues and Derivatives

The design and synthesis of analogues and derivatives of Azaphen and related azine-fused systems are driven by the potential to modulate their biological activities and physicochemical properties. Structural modifications often focus on the peripheral substituents and variations within the core ring system.

Azaphenothiazine Derivative Synthesis

Azaphenothiazines, which are structural analogues of Azaphen with a sulfur atom in place of oxygen in the central ring, have been synthesized with various substituents to explore their properties. The synthesis of new derivatives of 1-azaphenothiazine has been achieved via tandem amination methodology, specifically the Buchwald-Hartwig cross-coupling reaction. researchgate.net This method involves the reaction of a chloro-substituted azaphenothiazine with substituted amines in the presence of a palladium catalyst, a base, and a ligand. researchgate.net For instance, 3-chloro-1-azaphenothiazine can react with substituted amines to yield 3-anilino-1-azaphenothiazine derivatives. researchgate.net

Another approach to azaphenothiazine derivatives involves nickel-catalyzed amidation reactions. sciforum.net This method has been used to synthesize azaphenoxazine carboxamide derivatives from 3-chloro-1-azaphenoxazine and various amides. researchgate.net

Examples of synthesized azaphenothiazine derivatives and their yields:

Starting MaterialAmide/AmineCatalyst SystemProductYield (%)
3-chloro-1-azaphenothiazineSubstituted aminesPd(OAc)2, K2CO3, ligand, t-BuOH3-anilino-1-azaphenothiazine derivativesGood to excellent researchgate.net
3-chloro-1-azaphenoxazineBenzamideNiCl2, PPh3, K2CO3, H2O, t-BuOHAzaphenoxazine carboxamide derivative (R=phenyl)62-98 researchgate.net
3-chloro-1-azaphenoxazineFormamideNiCl2, PPh3, K2CO3, H2O, t-BuOHAzaphenoxazine carboxamide derivative (R=H)62-98 researchgate.net
3-chloro-1-azaphenoxazineUreaNiCl2, PPh3, K2CO3, H2O, t-BuOHAzaphenoxazine carboxamide derivative (R=NH2)62-98 researchgate.net
3-chloro-1-azaphenoxazineTrichloroacetamideNiCl2, PPh3, K2CO3, H2O, t-BuOHAzaphenoxazine carboxamide derivative (R=CCl3)62-98 researchgate.net
3-chloro-1-azaphenoxazineNitrobenzamideNiCl2, PPh3, K2CO3, H2O, t-BuOHAzaphenoxazine carboxamide derivative (R=nitrophenyl)62-98 researchgate.net

Synthesis of 10-substituted 1,8-diazaphenothiazines, a new type of tricyclic azaphenothiazine, has been achieved through the reaction of 2,3- and 3,4-disubstituted pyridines, proceeding via a Smiles rearrangement. nih.gov These compounds can be further transformed into derivatives with alkyl, aminoalkyl, amidoalkyl, sulfonamidoalkyl, and nitrogen half-mustard groups at the 10-position. nih.gov

Pyridazine-Based Derivative Synthesis

Pyridazine (B1198779) and pyridazinone rings are important scaffolds in medicinal chemistry. wikipedia.orgfishersci.commdpi.com The synthesis of pyridazine-based derivatives often involves the construction or modification of the pyridazine ring. For example, 4-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate derivatives have been synthesized. mdpi.com The yields of these reactions can be significantly increased under high pressure. mdpi.com

Pyridazinone derivatives can be synthesized through various routes, including cyclization reactions. mdpi.com N-substituted pyridazinone derivatives can be formed by reactions with hydrazines, such as methyl- and phenyl hydrazine (B178648), and through N-alkylation or aralkylation reactions. mdpi.com For instance, N-methyl derivatives can be prepared by alkylation with methyl iodide in the presence of sodium hydride. mdpi.com N-benzylated derivatives can be synthesized using cesium carbonate. mdpi.com

Spirocyclic Pyridazinone Derivative Synthesis

Spirocyclic pyridazinone derivatives, featuring a spiro junction connected to a pyridazinone ring, represent another class of compounds with potential biological activity. mdpi.comresearchgate.net The synthesis of spiro[cycloalkane-pyridazinone] derivatives has been reported. mdpi.comresearchgate.netnih.govresearchgate.netoszk.hu A common strategy involves starting from cyclic ketones, undergoing Knoevenagel condensation with ethyl 2-cyanoacetate, followed by the addition of a cyanide group and subsequent hydrolysis of the nitrile groups to form cycloalkyl dicarboxylic acids. mdpi.com Anhydride formation from these dicarboxylic acids, followed by cyclization with hydrazine or substituted hydrazines, can lead to the spirocyclic pyridazinone core. mdpi.comnih.govresearchgate.net

Thionation of spiro[cycloalkane]pyridazinones using phosphorus pentasulfide can yield the corresponding thioxo derivatives. mdpi.comnih.govresearchgate.net These thioxo derivatives can serve as intermediates for further modifications, such as reactions with hydrazine to form hydrazono derivatives, which upon diazotization can lead to spirocyclic tetrazolo[1,5-b]pyridazines. nih.govresearchgate.net Reactions of dihydropyridazinethiones with benzhydrazide can afford spirocyclic triazolo[4,3-b]pyridazin-8,1′-cyclohexanes. nih.gov

Yields for the synthesis of spiro[cycloalkane]pyridazinones and their thionated derivatives have been reported:

Starting Material (Anhydride)Aromatic Derivative/Grignard ReagentHydrazine HydrateProduct (Spiro[cycloalkane]pyridazinone)Yield (%)
Cycloalkyl dicarboxylic acid anhydrideVariously substituted benzene (B151609) derivatives (Friedel-Crafts) or Grignard reagentHydrazine hydrateSpiro[cycloalkane]pyridazinone35-97 nih.govresearchgate.net
Starting Material (Spiro[cycloalkane]pyridazinone)Reagent (Thionation)Product (Spiro[cycloalkane]pyridazinethione)Yield (%)
Spiro[cycloalkane]pyridazinoneP2S5Spiro[cycloalkane]pyridazinethione40-89 nih.govresearchgate.net

Advanced Reaction Mechanisms in Azaphen Synthesis and Derivatization

Nickel-catalyzed amidation reactions, used in the synthesis of azaphenoxazine carboxamides, involve the formation of a carbon-nitrogen bond catalyzed by a nickel complex. researchgate.net

In the context of azaphilone biosynthesis, which shares some structural features with Azaphen's core, proposed mechanisms involve FAD-dependent monooxygenases catalyzing hydroxylation and cyclization steps. nih.gov One proposed mechanism suggests the C-1 aldehyde group acts as an electrophile, while another proposes it acts as a nucleophile. nih.gov

The formation of spirocyclic pyridazinones from cycloalkyl dicarboxylic acid anhydrides and hydrazines involves a cyclization reaction, likely a condensation followed by ring closure. mdpi.comnih.govresearchgate.net Thionation with phosphorus pentasulfide is a well-established reaction for converting carbonyl groups to thiocarbonyl groups, proceeding through a complex mechanism involving the formation of reactive intermediates. nih.gov

Strategies for Novel Chemical Scaffold Generation Inspired by Azaphen's Structure

The structural features of Azaphen and its related azine-fused systems, such as the tricyclic framework containing nitrogen and oxygen or sulfur atoms and fused aromatic/heteroaromatic rings, can inspire the design of novel chemical scaffolds. Strategies for generating new scaffolds often involve:

Ring Expansion or Contraction: Modifying the size of the rings within the Azaphen core.

Heteroatom Variation: Replacing nitrogen, oxygen, or sulfur atoms with other heteroatoms like phosphorus, as seen in the synthesis of 1,3-benzoazaphosphole analogues. frontiersin.org

Fusion with New Ring Systems: Annelating additional rings to the existing tricyclic structure.

Spiro Annulation: Introducing spiro centers, as demonstrated by the synthesis of spiro[cycloalkane-pyridazinone] derivatives. mdpi.comresearchgate.netnih.govresearchgate.net This strategy introduces three-dimensional complexity and can lead to compounds with favorable physicochemical properties. researchgate.net

Skeletal Rearrangements: Exploring reactions that rearrange the atoms within the core structure.

Incorporation of Bioisosteres: Replacing functional groups or atoms with bioisosteric equivalents to alter properties while maintaining biological activity. The use of bioisosteric heterocycles instead of aromatic rings is a strategy employed in the design of new compound libraries inspired by pyridazine derivatives. researchgate.net

Combinatorial Synthesis: Generating libraries of compounds based on a core scaffold with variations at different positions. The azaphilone core has been utilized as a scaffold for chemical library synthesis, allowing for diversification at multiple positions. nih.gov

Advanced Spectroscopic and Analytical Characterization in Azaphen Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Azaphen and its Derivatives

Spectroscopic methods play a vital role in confirming the synthesis and elucidating the intricate structures of Azaphen and its related compounds.

Microcrystal Electron Diffraction (MicroED) Studies for Three-Dimensional Structural Determination

Microcrystal Electron Diffraction (MicroED) is a powerful technique utilized to resolve the atomic three-dimensional structures of compounds, particularly from microcrystalline samples that are too small for conventional single-crystal X-ray diffraction. MicroED studies have been successfully applied to determine the atomic structure of Pipofezine (Azaphen) researchgate.netresearchgate.netbiorxiv.orgdntb.gov.ua. This structural elucidation provides valuable insights into the compound's solid-state arrangement and aids in understanding its interactions, such as potential target-binding analyses researchgate.net. The application of MicroED in this context underscores its utility in uncovering the structures of challenging compounds directly from their powdered form biorxiv.orgdntb.gov.ua.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azaphen Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization and conformational analysis of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in Azaphen research. 1H NMR and 13C NMR spectra are routinely used to confirm the presence and arrangement of hydrogen and carbon atoms within the Azaphen structure, including the characteristic signals arising from the aromatic and pyridazine (B1198779) rings . 2D NMR experiments, such as COSY (Correlation Spectroscopy), can further provide information about spin-spin couplings between neighboring protons, aiding in the assignment of complex spectra and confirming structural connectivity, which is particularly useful when signals overlap in 1D spectra mdpi.comyoutube.com. These spectroscopic fingerprints obtained through NMR are essential for verifying the identity and purity of synthesized Azaphen and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. For Azaphen, IR spectra have shown characteristic stretching vibrations, such as those corresponding to C=O and C=N bonds, which help confirm the presence of the pyridazine ring structure . FTIR spectroscopy provides a unique vibrational fingerprint for a compound, allowing for the identification of key functional moieties and confirming the success of synthetic reactions researchgate.netlibretexts.orgthermofisher.comnih.govresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Characterization

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its electronic structure and conjugated systems. This technique measures the absorption of UV and visible light as electrons are promoted from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO) msu.edulibretexts.orgspectroscopyonline.com. While specific data for Azaphen's UV-Vis spectrum and its interpretation in terms of electronic transitions were not extensively detailed in the search results, UV-Vis spectroscopy is a standard method for characterizing the electronic properties of aromatic and heterocyclic compounds like Azaphen and its derivatives spectroscopyonline.comnih.govcopernicus.org. The absorption maxima (λmax) observed in the UV-Vis spectrum are indicative of the extent of conjugation and the nature of the electronic transitions within the molecule msu.educopernicus.org.

Chromatographic Methodologies in Azaphen Research

Chromatographic techniques are essential for the separation, purification, and analysis of compounds based on their differential partitioning between a stationary and a mobile phase.

Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Lipophilicity Assessment of Azaphenothiazine Derivatives

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a valuable and convenient method used to determine the lipophilicity of compounds, particularly for series of related derivatives. This technique has been applied to assess the lipophilicity parameters of various azaphenothiazine derivatives researchgate.netresearchgate.netakjournals.comtandfonline.comakjournals.commdpi.commdpi.comnih.govnih.gov.

In RP-TLC, a non-polar stationary phase (commonly RP-18 silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier such as methanol (B129727) or acetone (B3395972) researchgate.netakjournals.comtandfonline.comakjournals.commdpi.com. The lipophilicity of a compound is related to its retention on the stationary phase. The retention factor (RM) is calculated from the distance traveled by the compound and the solvent front. By measuring RM values using mobile phases with varying concentrations of the organic modifier, a linear relationship between RM and the concentration of the organic modifier is often observed researchgate.netresearchgate.netakjournals.comakjournals.com.

Extrapolation of this linear relationship to a mobile phase concentration of 0% organic modifier yields the lipophilicity parameter RM0 researchgate.netresearchgate.netakjournals.comakjournals.com. The RM0 value is considered a measure of the relative lipophilicity of the compound tandfonline.com. This parameter can then be converted into the absolute lipophilicity parameter logPTLC using a calibration curve established with standard compounds of known lipophilicity (logP) researchgate.netakjournals.comtandfonline.comakjournals.commdpi.com.

Studies on azaphenothiazine derivatives using RP-TLC have investigated the relationship between their chemical structure and lipophilicity researchgate.netresearchgate.netakjournals.comtandfonline.commdpi.com. For example, research on novel 12H-quino[3,4-b] wikipedia.orgbenzothiazinium salts and diazaphenothiazines has utilized RP-TLC to determine their RM0 and logPTLC values, allowing for comparisons with calculated logP values and providing insights into how structural modifications influence lipophilicity researchgate.netakjournals.comtandfonline.commdpi.com. These studies indicate that chromatographic lipophilicity parameters obtained by RP-TLC can serve as a reliable measure of lipophilicity for azaphenothiazine derivatives researchgate.netakjournals.com.

Table 1: Representative Lipophilicity Data for Azaphenothiazine Derivatives by RP-TLC

Compound Class Stationary Phase Mobile Phase System Lipophilicity Parameter Measured Example Findings (RM0 or logPTLC Range) Source
Azaphenothiazines (General) RP-18 silica Acetone-aqueous buffer RM0, logPTLC RM values linearly dependent on acetone concentration researchgate.net. researchgate.net
12H-quino[3,4-b] wikipedia.orgbenzothiazinium salts RP-18 silica Methanol-aqueous Tris buffer RM0, logPTLC RM0 and logPTLC determined for thirteen novel salts researchgate.netakjournals.com. researchgate.netakjournals.com
Diazaphenothiazines RP-18F254S Acetone-aqueous TRIS buffer RM0, logP Low lipophilicity (logP 0.92–2.644 at pH 7.4) for tested derivatives tandfonline.com. tandfonline.com
1,2,3-Triazole-dipyridothiazine hybrids RP-18F254S Acetone-aqueous TRIS buffer RM0, logPTLC Medium lipophilicity (logPTLC 1.232–2.979) mdpi.com. mdpi.com
1,6- and 1,8-Diazaphenothiazine with 1,2,3-triazole substituents Silica gel RP 18F254S Acetone-aqueous TRIS buffer RM0 RM0 values within the range of 1.975–2.701 mdpi.com. mdpi.com

Theoretical and Computational Chemistry Approaches to Azaphen

Quantum Mechanical Investigations of Azaphen Molecular Structures and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for studying the electronic structure and properties of molecules. cuny.edu These calculations can provide insights into molecular geometry, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) Applications in Electronic Structure and Energetics

DFT is widely used to investigate the electronic structure and energetics of organic molecules. cuny.edutubitak.gov.trresearchgate.net For Azaphen, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and energy levels of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These parameters are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. Studies on related azaphenoxathiins, for instance, have utilized DFT to analyze structural parameters like puckering angles, demonstrating the method's applicability to related ring systems. researchgate.net DFT calculations can also explore the energy barriers associated with conformational changes or reactions. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions of Azaphen and Analogues

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. openaccessjournals.comjscimedcentral.comopenaccessjournals.comnih.gov For Azaphen and its analogues, docking studies can help elucidate how these compounds might interact with their biological targets, such as serotonin (B10506) transporters, which are relevant to Azaphen's known activity. wikipedia.orgwikiwand.commedchemexpress.com Docking simulations predict binding poses and estimate binding energies, providing insights into the strength and nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). openaccessjournals.comjscimedcentral.commdpi.com Studies on azaphenothiazine analogues, for example, have employed molecular docking to investigate their binding affinity to the acetylcholinesterase enzyme, identifying specific ligands with strong binding affinities. researchgate.net These studies often report binding energies (e.g., in kcal/mol) and details about interactions with specific amino acid residues in the binding site. researchgate.netnih.gov

Molecular Dynamics Simulations in Conformational Landscape and Binding Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the exploration of conformational changes and the stability of receptor-ligand complexes. While docking provides static snapshots, MD simulations can capture the flexibility of both the ligand and the receptor, offering a more realistic representation of their interactions in a dynamic environment. openaccessjournals.comjscimedcentral.commdpi.com For Azaphen and its analogues, MD simulations can be used to study the conformational landscape of the molecule in solution or when bound to a target, assess the stability of docked poses, and analyze the dynamics of key interactions identified in docking studies. Although direct MD studies on Azaphen were not prominently found in the search results, studies on other drug candidates and protein-ligand complexes highlight the utility of MD simulations in assessing complex stability and conformational behavior. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling and QSAR

Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. Computational modeling and Quantitative Structure-Activity Relationship (QSAR) approaches are powerful tools for SAR analysis. nih.govnih.govnih.gov QSAR models use mathematical relationships to link molecular descriptors (numerical representations of molecular structure and properties) to biological activity. nih.govnih.gov For Azaphen analogues, computational SAR and QSAR studies can help identify which structural modifications are likely to enhance or diminish activity by analyzing relationships between calculated molecular descriptors and experimental activity data. nih.govnih.gov This can guide the design of novel compounds with improved properties. Studies on various compound series demonstrate the use of QSAR to predict activity based on descriptors such as topological indices, electronic properties, and steric parameters. nih.govnih.govnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Azaphen Research Candidates

Predicting ADME properties early in the drug discovery process is crucial for assessing the likelihood of a compound's success. researchgate.netnih.govmdpi.comgithub.comresearchgate.net Computational methods, including QSAR models and machine learning algorithms, are widely used for ADME prediction. nih.govmdpi.comgithub.comgreenstonebio.com These methods can estimate properties such as solubility, lipophilicity (LogP), intestinal absorption, blood-brain barrier penetration, and metabolic stability. nih.govgithub.comgreenstonebio.comnih.govuin-alauddin.ac.iduq.edu.au For Azaphen and its potential analogues, in silico ADME prediction can help prioritize compounds with favorable pharmacokinetic profiles, reducing the need for extensive experimental testing. researchgate.netnih.govuin-alauddin.ac.id Various online tools and software packages are available for predicting ADME properties based on molecular structure. researchgate.netgreenstonebio.comuin-alauddin.ac.id Studies on azaphenothiazine analogues, for instance, have used computational tools to predict ADME properties and assess their compliance with rules like Lipinski's rule of five, which are indicative of oral bioavailability. researchgate.net

Chemical Graph Theory and Topological Indices in Azaphen Analogue Analysis

Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. nih.govirejournals.comresearchgate.netarxiv.org Topological indices are numerical descriptors derived from these molecular graphs that capture information about the molecule's structure, connectivity, and branching. nih.govirejournals.comresearchgate.netarxiv.org These indices can be correlated with various physicochemical and biological properties of compounds. nih.govirejournals.comchemmethod.com For Azaphen analogues, chemical graph theory and topological indices can be used to characterize and compare the structural features of different compounds in a quantitative manner. nih.govirejournals.com Indices such as the Wiener index, Zagreb indices, and Randic connectivity index have been applied in QSPR and QSAR studies to predict properties and activity. nih.govirejournals.comchemmethod.com While specific studies applying chemical graph theory directly to Azaphen were not detailed in the search results, the methodology is broadly applicable to the analysis of molecular structures and their properties. nih.govirejournals.comchemmethod.com

Computational Studies on Azine-Containing Systems and Hydrogen Bonding Interactions Relevant to Azaphen.

Computational chemistry plays a significant role in understanding the structural, electronic, and interaction properties of molecules, including azine-containing systems and their involvement in hydrogen bonding. These studies provide valuable theoretical insights that are relevant to compounds like Azaphen, which contains an azine moiety in its structure. The pyridazine (B1198779) ring present in Azaphen (specifically, Pipofezine, often referred to as Azaphen) is a type of diazine, a six-membered aromatic ring with two nitrogen atoms. Computational methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and others are employed to explore the nuances of hydrogen bonding involving the nitrogen atoms in these rings. acs.orgresearchgate.net

Studies on azine-water complexes, for instance, have utilized MP2 and DFT with dispersion function calculations to investigate hydrogen bonding interactions. These studies reveal that the nitrogen atom in azines can act as a hydrogen bond acceptor. acs.org The ability of the nitrogen atom to accept a hydrogen bond is influenced by the number and position of other nitrogen atoms in the azine ring. Research indicates that the hydrogen-bond acceptor strength of nitrogen in azines generally decreases with the increasing number of nitrogen atoms in the ring, following an order such as pyridine (B92270) > diazine > triazine > tetrazine > pentazine (B12649810) > hexazine. acs.orgnih.gov

Computational analyses, including Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and Symmetry-Adapted Perturbation Theory (SAPT), have been applied to understand the factors governing hydrogen bond strength in azine systems. acs.orgnih.gov These methods help in quantifying the energetic, topological, and electronic changes that occur upon hydrogen bond formation. For example, the stabilization energies for hydrogen bonding between a single water molecule and various azines have been calculated, showing a range of values depending on the azine and the theoretical level used. acs.org

Theoretical studies have also explored the effect of hydrogen bonding on the electronic properties of azines, such as solvatochromatic shifts and excited-state behavior. researchgate.netnih.govrsc.org For instance, computational investigations into s-tetrazine-water clusters have predicted linear orthodox hydrogen bond arrangements in both ground and excited states. nih.gov Studies on the interaction of water with diazines like pyridazine (found in Azaphen's core structure) in their excited states have provided insights into excited-state hydrogen bonding and potential reaction pathways. researchgate.netrsc.org

The relevance of these computational findings to Azaphen stems from its pyridazine ring. The nitrogen atoms within this diazine system can participate in hydrogen bonding, both as acceptors and potentially as donors depending on the molecular environment and specific interactions. Understanding the strength and nature of these hydrogen bonds through computational studies on relevant azine systems provides a theoretical basis for predicting and interpreting Azaphen's intermolecular interactions in various contexts, such as in crystal packing or interactions with biological targets. mdpi.com While direct computational studies specifically detailing hydrogen bonding within or involving the Azaphen molecule (Pipofezine) were not extensively found in the search results, the principles and findings from computational studies on model azine systems are directly applicable to understanding the potential hydrogen bonding behavior of the azine moiety within Azaphen.

Computational studies on other related systems, such as pyrrolo-azines and azaphenothiazine analogues, further demonstrate the application of theoretical methods like DFT to investigate hydrogen bonding and other non-covalent interactions in complex heterocyclic systems. mdpi.comresearchgate.net These studies highlight the utility of computational chemistry in assessing the role of hydrogen bonding in determining molecular conformation, crystal packing, and interactions with other molecules.

Data from computational studies on the hydrogen bonding stabilization energies of various azine-water complexes illustrate the varying strengths of these interactions:

AzineTheoretical LevelStabilization Energy (kcal/mol)Hydrogen Bond TypeCitation
PyridineL1-6.62N···H–O acs.org
PyridineL2-6.86N···H–O acs.org
DiazineL1-1.24 to -6.62N···H–O or C–H···O acs.org
DiazineL2-1.80 to -6.86N···H–O or C–H···O acs.org
s-TetrazineNot specifiedSmall structural/energetic diff.Linear Orthodox nih.gov

Note: Theoretical levels L1 and L2 refer to specific computational methodologies used in the cited study acs.org. The exact diazine isomers corresponding to the energy range are not specified in the abstract snippet.

These computational investigations collectively contribute to a deeper understanding of how azine rings, like the pyridazine moiety in Azaphen, participate in hydrogen bonding, providing a theoretical foundation for further studies on the compound's behavior and interactions.

Mechanistic and Pharmacological Investigations of Azaphen in Non Clinical Models

Serotonin (B10506) Transporter (SERT) Inhibition Mechanisms in In Vitro and Non-Clinical In Vivo Models.

Azaphen has been identified as a potent inhibitor of the reuptake of serotonin ncats.iowikipedia.orgglpbio.commedchemexpress.com. This inhibition leads to increased availability of serotonin in the synaptic cleft, a mechanism believed to contribute to its antidepressant effects . The serotonin transporter (SERT) is a key target for many antidepressant drugs, regulating extracellular serotonin levels by transporting serotonin back into neurons and glial cells medchemexpress.com.

In vitro studies have demonstrated Azaphen's ability to inhibit the uptake of 3H-serotonin in the crude synaptosomal fraction of rat brain nih.govncats.io. At a concentration of 50 µM, Azaphen showed significant inhibition of 3H-serotonin uptake, ranging from 65% to 70% ncats.io. This indicates a direct effect of Azaphen on the serotonin reuptake mechanism at the transporter level in isolated nerve terminals nih.govncats.io.

While the precise molecular details of Azaphen's interaction with SERT have been explored through methods like molecular docking , detailed in vitro binding data (e.g., Ki or IC50 values specifically for SERT inhibition) from the search results are limited to a general statement about its potency glpbio.commedchemexpress.com. However, the observed inhibition of serotonin uptake in synaptosomes provides functional evidence of its SERT inhibitory activity in a non-clinical setting nih.govncats.io.

Neurochemical Modulation Studies in Animal Models.

Studies in animal models have investigated Azaphen's broader effects on monoamine neurotransmitter systems beyond just serotonin reuptake inhibition.

Effects on Monoamine Neurotransmitter Systems (e.g., Serotonin, Norepinephrine (B1679862), Dopamine).

Azaphen primarily acts as a serotonin reuptake inhibitor ncats.iowikipedia.orgglpbio.com. While its primary action is on serotonin, some sources suggest that other properties, such as anticholinergic or antiadrenergic actions, are likely, though less clear ncats.iowikipedia.orgncats.ioresearchgate.net. Tricyclic antidepressants in general are known to affect multiple monoamine systems, including norepinephrine and, to a lesser extent, dopamine (B1211576), in addition to serotonin wikipedia.orgnih.govpsychiatryinvestigation.orgwikipedia.org. They typically inhibit the reuptake of both norepinephrine and serotonin nih.govnih.gov. Some atypical antidepressants, including Azaphen, have been studied for their effects on the uptake of various monoamines researchgate.net.

Research indicates that while tricyclic antidepressants often inhibit the uptake of norepinephrine, dopamine, and serotonin, atypical antidepressants may be less active and inhibit the uptake of only one or two monoamines researchgate.net. Azaphen's classification as a TCA with a primary focus on serotonin reuptake inhibition suggests its main impact is on the serotonergic system, though potential, less pronounced effects on other monoamines are not entirely ruled out based on its structural class ncats.iowikipedia.orgglpbio.comumk.pl. The interplay between serotonin and other monoamines like dopamine and norepinephrine is complex and relevant to antidepressant effects psychiatryinvestigation.orgwikipedia.orgnih.govfrontiersin.orgnih.gov.

Synaptosomal Uptake Modulation (e.g., Serotonin, GABA) in Preclinical Models.

Preclinical studies using rat brain synaptosomes have examined Azaphen's influence on the uptake of not only serotonin but also other neurotransmitters like GABA nih.govncats.io. As mentioned in Section 5.1, Azaphen significantly inhibited the uptake of 3H-serotonin in this model nih.govncats.io.

Interestingly, Azaphen was also found to inhibit the uptake of 3H-GABA (gamma-aminobutyric acid) at a concentration of 50 µM nih.govncats.io. This suggests that Azaphen may influence inhibitory neurotransmission mediated by GABA in addition to its effects on serotonergic systems nih.govncats.io. Among the atypical antidepressants studied in one investigation, Azaphen and chlorimipramine were the only ones to inhibit 3H-GABA uptake at this concentration nih.govncats.io.

A summary of synaptosomal uptake modulation findings is presented in the table below:

CompoundNeurotransmitterConcentration (µM)Inhibition of Uptake (%)Source
AzaphenSerotonin (3H)5065-70 ncats.io
AzaphenGABA (3H)50Inhibition observed ncats.io
ChlorimipramineGABA (3H)50Inhibition observed ncats.io

Note: The exact percentage of GABA uptake inhibition for Azaphen at 50 µM was not specified in the provided snippets, only that inhibition was observed.

Receptor Interaction Profiling in Non-clinical Settings.

Investigation of Potential Antihistamine Activity.

Azaphen's sedative properties observed in non-clinical and clinical contexts have led to the suggestion of antihistamine activity ncats.iowikipedia.orgglpbio.comncats.ioresearchgate.net. Tricyclic antidepressants are generally known to have varying, but often high, affinity for antagonizing histamine (B1213489) H1 and H2 receptors wikipedia.orgnih.govnih.gov. This antihistamine property is thought to contribute to the sedative effects associated with this class of drugs wikipedia.org. Molecular docking studies have suggested interactions between Azaphen and histamine receptors, which could explain its combined antidepressant and sedative profile .

Exploration of Anticholinergic and Antiadrenergic Actions.

The possibility of anticholinergic and antiadrenergic actions of Azaphen has been raised, although these properties are described as less clear compared to its serotonergic and potential antihistamine effects ncats.iowikipedia.orgncats.ioresearchgate.net. Tricyclic antidepressants commonly act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (anticholinergic action) and alpha-1 adrenergic receptors (antiadrenergic action) wikipedia.orgnih.govnih.gov. These receptor interactions contribute to the side effect profiles of TCAs wikipedia.orgnih.gov.

While Azaphen is a TCA, some information suggests it may have a lower propensity for blocking cholinergic receptors compared to other TCAs ncats.ioncats.io. One source indicates that a main advantage of Azaphen is that it does not block cholinergic receptors ncats.ioncats.io. However, other sources still list anticholinergic and antiadrenergic actions as likely, though less clear ncats.iowikipedia.orgncats.ioresearchgate.net. Research on atypical antidepressants, including Azaphen, suggests they might be less active in displacing labeled imipramine (B1671792) from binding sites, which could relate to their receptor interaction profiles researchgate.net.

The extent and significance of Azaphen's anticholinergic and antiadrenergic activities in non-clinical models require further detailed investigation, but the potential for these interactions is acknowledged based on its structural class and comparisons with other antidepressants ncats.iowikipedia.orgncats.ioresearchgate.netwikipedia.orgnih.govnih.gov.

Comparative Pharmacological Efficacy in Non-clinical Models of Depression

Preclinical studies in rodent models are crucial for evaluating the potential antidepressant activity of compounds. Behavioral tests designed to assess "behavioral despair" are commonly employed for this purpose. augusta.edubrieflands.comwikipedia.orgnih.gov

Behavioral Despair Tests (e.g., Porsolt Test) in Rodents

The Porsolt forced swimming test (FST), also referred to as the behavioral despair test, is a widely used assay to screen for antidepressant effects in rodents, including rats and mice. augusta.edubrieflands.comwikipedia.orgnih.govnih.govresearchgate.netnih.govanimalab.eu In this test, rodents are placed in an inescapable cylinder filled with water. augusta.eduwikipedia.organimalab.eu After an initial period of active escape attempts, the animals typically adopt an immobile posture, which is interpreted by some researchers as a state of despair. augusta.edubrieflands.comwikipedia.org Antidepressant treatments are expected to reduce this immobility time and increase active behaviors such as swimming or climbing. wikipedia.orgnih.gov

Forced Swimming Tests in Animal Models

The forced swimming test protocol often involves two sessions: an initial exposure followed by a shorter test session 24 hours later. augusta.eduwikipedia.orgresearchgate.net The duration of immobility during the test session is the primary measure of antidepressant-like activity. wikipedia.orgnih.gov Variations in methodology exist, including water depth, test duration, and the specific behaviors scored (e.g., separating swimming and climbing). wikipedia.orgnih.gov

Comparison with Reference Antidepressants (e.g., Tianeptine (B1217405), Paroxetine (B1678475), Imipramine) in Preclinical Studies

Studies have directly compared the antidepressant effects of Azaphen (pipofezine) with those of reference antidepressants such as tianeptine and paroxetine in preclinical models. Using the behavioral despair test (Porsolt test) and a modified forced swimming test, Azaphen was shown to significantly reduce the duration of the depressive state in rats. wikipedia.orgproquest.comnih.govresearchgate.net These findings suggest that Azaphen exhibits pronounced antidepressant activity. wikipedia.orgproquest.comnih.govresearchgate.net Some results from these comparative studies indicated that Azaphen's antidepressant activity was potentially superior to that of the reference drugs tested in these specific non-clinical models. wikipedia.orgproquest.comnih.govresearchgate.net

In Vitro and In Vivo (Non-clinical) Studies on Non-CNS Biological Activities of Azaphen Derivatives

Beyond its primary application as an antidepressant targeting the central nervous system, investigations have explored other potential biological activities of Azaphen derivatives.

Anti-cancer Activity of Azaphenothiazine Derivatives (e.g., Endometrial Cancer, GRP75 targeting)

Recent research has focused on the anti-cancer potential of novel azaphenothiazine derivatives. Studies have explored their activity against endometrial cancer (EC), a common cancer of the female reproductive tract. nih.govacs.org A series of new azaphenothiazine derivatives were designed and synthesized, and their anti-EC activities were evaluated in vitro and in vivo. nih.govacs.org One such compound, referred to as compound 33, demonstrated excellent antiproliferative activities against both progesterone-sensitive and progesterone-resistant endometrial cancer cell lines. nih.govacs.org Furthermore, compound 33 significantly inhibited colony formation and migration of EC cells and induced cell apoptosis in vitro. nih.govacs.org In in vivo studies using KLE xenograft tumors, compound 33 significantly suppressed tumor growth without negatively impacting body weights or key organs. nih.govacs.org Mechanistic investigations indicated that this anti-cancer activity involves targeting GRP75 (glucose-regulated protein 75) and disrupting its interaction with IP3R (inositol 1,4,5-trisphosphate receptor), leading to reduced mitochondrial Ca2+ levels. nih.govacs.org High GRP75 expression has been correlated with poor prognosis in endometrial cancer patients, and GRP75 knockdown has been shown to suppress tumor growth, further supporting GRP75 as a potential therapeutic target. researchgate.net

Potential Antimicrobial Activities of Pyridazine-Based Azaphen Derivatives

Antioxidant Properties of Related Azaphen Structures.

While direct studies on the antioxidant properties of Azaphen itself were not prominently found in the search results, research on structurally related compounds, particularly phenothiazine (B1677639) derivatives, provides insights into potential mechanisms. Phenothiazine derivatives, which share a core structure with some tricyclic compounds, have been investigated for their antioxidant activity. nih.gov These compounds are characterized by a heterocyclic system containing a thiazine (B8601807) heterocycle with two benzene (B151609) rings. nih.gov This structure allows them to act as electron donors, facilitating reactions with oxidizing agents. nih.gov

Studies on various phenothiazine derivatives have shown differing levels of antioxidant activity, often evaluated using methods like voltammetry to study the electroreduction of oxygen and its radicals. nih.gov The antioxidant activity can be influenced by factors such as the concentration of the substance and the composition of the surrounding medium. nih.gov For instance, in water-ethanol solutions, the activity of phenothiazine derivatives was found to increase with concentration. nih.gov

Specific structural modifications have been shown to impact antioxidant capacity in related compound classes. For example, studies on dithiocarbamic flavanones indicated that the presence of halogen substituents at specific positions on the benzopyran ring can enhance free radical scavenging activity. nih.gov Similarly, the nature of the secondary amine moiety in these structures also played a role in determining their antioxidant properties. nih.gov Another class of compounds, amino acid betaxanthins, demonstrated that their antioxidant capacity is significantly higher than their amino acid precursors, and structural features influence this activity. mdpi.com

These findings suggest that the core structural elements and specific substituents within the broader class of compounds related to Azaphen can contribute to antioxidant potential by influencing electron donation and radical stabilization.

Data from a study on phenothiazine derivatives illustrates varying antioxidant activity:

CompoundRelative Antioxidant Activity
PhenothiazineLowest
PyridophenothiazineIncreased
cis-10-propenylphenothiazineHigher
Propenylphenothiazine dimerHighest

Note: This table is based on the relative activities mentioned in the source nih.gov. Specific quantitative values or units were not consistently provided for direct comparison across all compounds in the snippet.

Effects on Adrenal Cortex Reaction to Hemodynamic Stress in Animal Models.

Research into the effects of Azaphen on the adrenal cortex reaction to hemodynamic stress in animal models was not directly available in the provided search results. However, the search results do offer insights into how hemodynamic stress impacts the adrenal glands in animal models and how other compounds can influence this response.

The adrenal gland, composed of the cortex and medulla, plays a critical role in the body's stress response, including the regulation of steroid hormones like glucocorticoids and mineralocorticoids produced in the adrenal cortex. nih.govuni-regensburg.de Hemodynamic changes and stress can induce structural and functional transformations in the adrenal glands of animals. romj.org For instance, systematic exposure of juvenile rats to hypergravity, a form of hemodynamic overload and stress, resulted in a significant increase in the relative weight of the adrenal glands and pronounced signs of hemodynamic disturbances within the gland tissue, such as expanded blood vessels and stasis. romj.org These changes were considered adaptive responses to the stress and hemodynamic alterations. romj.org

Chronic stress models in rats have also demonstrated significant effects on the adrenal cortex. Chronic unpredictable mild stress (CUMS) in rats led to a significant reduction in the weight of the adrenal glands and alterations in the thickness and architecture of the adrenal cortex zones. ekb.eg This was associated with elevated levels of plasma aldosterone (B195564) and corticosterone, as well as changes in tissue oxidative stress markers. ekb.eg

Animal models, such as the isolated perfused mouse adrenal gland, are utilized to study the regulation of hormone secretion, including aldosterone, under defined conditions and to investigate the effects of various factors, including potential therapeutic agents. uni-regensburg.de This type of model allows for the preservation of the complex anatomical and functional context of the adrenal cortex while minimizing extra-adrenal influences. uni-regensburg.de

While the specific effects of Azaphen on these processes were not detailed in the search results, the literature highlights the sensitivity of the adrenal cortex to hemodynamic stress and the use of animal models to study these responses and the potential mitigating effects of various compounds.

Future Directions and Emerging Research Avenues for Azaphen

Development of Novel Azaphen-Inspired Chemical Entities for Targeted Research.

The development of novel chemical entities inspired by the Azaphen structure is a key area of future research. This involves synthesizing derivatives with modified structures to potentially improve efficacy, selectivity, or explore new therapeutic applications. Research into novel azaphenothiazine derivatives, for instance, has shown promise in suppressing endometrial cancer by targeting specific cellular pathways involved in calcium homeostasis. figshare.com These studies demonstrate the potential to move beyond Azaphen's original indication by modifying its core structure. The synthesis and evaluation of novel pyridazine (B1198779) derivatives, the core structure of Azaphen, for various biological activities, including antimicrobial and anticancer effects, also highlight this trend in exploring the scaffold's versatility. researchgate.net The analysis of structural features, such as the number of aromatic rings and sp3 character, in designing new derivatives is also being explored to optimize properties relevant to drug development. mdpi.com

Advanced Preclinical Models for Enhanced Mechanistic Elucidation of Azaphen's Actions.

Advanced preclinical models are becoming increasingly important for a deeper understanding of how Azaphen and its derivatives exert their effects. While traditional animal models remain valuable, newer in vitro systems, such as organ-on-a-chip platforms, are being utilized to better mimic human physiology and improve the prediction of drug efficacy and toxicity. mdpi.com These models can provide more detailed insights into cellular and molecular mechanisms. Studies employing various animal models, including genetically engineered mice and xenograft models, are also crucial for evaluating the in vivo effects and pharmacokinetics of novel compounds. mdpi.comnih.gov Furthermore, research into the mechanisms of existing serotonergic drugs using techniques like microcrystal electron diffraction and molecular docking is providing atomic-level detail that can inform the design of future Azaphen-inspired compounds. researchgate.net

Integration of Multi-Omics Data in Comprehensive Azaphen Research.

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is an emerging area that can provide a comprehensive view of the biological systems affected by Azaphen or its derivatives. By combining different layers of biological information, researchers can gain deeper insights into the molecular changes underpinning disease and treatment response. astrazeneca.comastrazeneca.com This approach can help to uncover aberrant cellular signaling or altered protein interactions, translating genetic discoveries into mechanistic understanding. astrazeneca.com While integrated multi-omics studies are still developing, particularly in ensuring diversity in datasets, they hold significant potential for elucidating the complex mechanisms of drug action and identifying biomarkers for personalized medicine approaches. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Azaphen Compound Design and Discovery.

Q & A

Basic: What is the primary pharmacological mechanism of Azaphen, and how is this characterized experimentally?

Azaphen (Pipofezine) functions as a selective serotonin reuptake inhibitor (SERT), primarily targeting the serotonin transporter to increase synaptic serotonin levels. This mechanism is validated through in vitro radioligand binding assays using tritiated serotonin ([³H]-5-HT) to measure competitive displacement in neuronal cell lines. Dose-response curves and IC₅₀ values are calculated to confirm specificity and potency .

Basic: What experimental models are typically used to assess Azaphen’s efficacy in preclinical studies?

Rodent models (e.g., forced swim test, tail suspension test) are standard for evaluating antidepressant-like effects. These models measure immobility time reduction, correlating with serotoninergic activity. To ensure reproducibility, studies should adhere to ARRIVE guidelines, including blinding, randomized group allocation, and power analysis to determine sample size .

Advanced: How can researchers optimize experimental designs to mitigate variability in Azaphen’s pharmacokinetic data?

Variability in pharmacokinetics (e.g., bioavailability, half-life) arises from metabolic differences across species. Use population pharmacokinetic modeling to account for inter-individual variability. Employ crossover designs in animal studies to reduce biological noise, and validate assays (e.g., LC-MS/MS) with internal standards for plasma concentration measurements .

Advanced: What methodologies resolve contradictions in reported data on Azaphen’s off-target effects?

Contradictory findings (e.g., dopamine vs. norepinephrine transporter affinity) require systematic receptor profiling using high-throughput screening panels. Meta-analyses of existing datasets can identify confounding variables (e.g., assay conditions, species differences). Transparent reporting of negative results in supplementary materials is critical for balanced interpretation .

Advanced: How should researchers validate Azaphen’s concentration in biological samples during in vivo studies?

  • Step 1 : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 5-HT-d₄) to minimize matrix effects.
  • Step 2 : Perform spike-and-recovery experiments in triplicate across physiological pH ranges.
  • Step 3 : Apply pharmacokinetic compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate distribution and clearance .

Advanced: What statistical approaches are recommended for analyzing dose-dependent responses in Azaphen studies?

  • Non-linear regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to derive EC₅₀ and Emax.
  • ANOVA with post hoc corrections : Use Tukey’s HSD for multi-group comparisons to control Type I errors.
  • Bayesian hierarchical models : Account for nested data structures (e.g., repeated measures across cohorts) .

Advanced: How can researchers ensure reproducibility in behavioral assays involving Azaphen?

  • Standardize protocols : Adopt OPEN (Open Practical Evidence in Neuroscience) frameworks for apparatus calibration and environmental controls (e.g., light/dark cycles).
  • Data sharing : Publish raw datasets (e.g., via Zenodo) with metadata on animal strain, housing conditions, and experimenter identity .

Advanced: What ethical considerations apply to human studies investigating Azaphen’s long-term effects?

  • Informed consent : Clearly communicate risks of serotonin syndrome in trial documentation.
  • Data anonymization : Use pseudonymization techniques for participant identifiers in longitudinal studies.
  • DSMB oversight : Implement a Data Safety Monitoring Board to review adverse events .

Advanced: How should researchers address gaps in Azaphen’s structure-activity relationship (SAR) data?

  • Computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses of Azaphen analogs.
  • Synthetic chemistry : Synthesize derivatives with modified substituents (e.g., halogenation) and test SERT affinity via competitive binding assays .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions for Azaphen?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • PICO : In murine models of depression (Population), does Azaphen (Intervention) compared to fluoxetine (Comparison) reduce immobility time by ≥30% (Outcome)? .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.